REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12](O)=[O:13].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][OH:13] |f:1.2.3.4.5.6|
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Name
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|
Quantity
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4.3 g
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Type
|
reactant
|
Smiles
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FC=1C=C2C(=CNC2=CC1)CC(=O)O
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Name
|
|
Quantity
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33 mL
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Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
to stir for 0.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched by saturated NH4Cl solution
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Type
|
FILTRATION
|
Details
|
The mixture was then filtered through celite
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Type
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WASH
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Details
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The filtrate was washed with IN NaOH (3×100 ml)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=CNC2=CC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.04 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |